molecular formula C10H9N3O3 B12798167 5-Anilino-1,3-diazinane-2,4,6-trione CAS No. 6958-74-3

5-Anilino-1,3-diazinane-2,4,6-trione

Cat. No.: B12798167
CAS No.: 6958-74-3
M. Wt: 219.20 g/mol
InChI Key: DXFUYLCZFPJMIS-UHFFFAOYSA-N
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Description

5-Anilino-1,3-diazinane-2,4,6-trione is a chemical compound with the molecular formula C10H9N3O3This compound is part of the barbiturate family, which is known for its diverse applications in medicinal chemistry and other scientific fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Anilino-1,3-diazinane-2,4,6-trione typically involves the reaction of barbituric acid with aniline. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Starting Materials: Barbituric acid and aniline.

    Reaction Conditions: The reaction is usually conducted in a solvent such as ethanol or water, with the temperature maintained at around 60-80°C.

    Catalysts: Acidic or basic catalysts may be used to facilitate the reaction.

Industrial Production Methods

In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

5-Anilino-1,3-diazinane-2,4,6-trione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the core structure.

    Substitution: Substitution reactions can introduce new functional groups, enhancing the compound’s properties.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution can introduce alkyl or halogen groups .

Scientific Research Applications

5-Anilino-1,3-diazinane-2,4,6-trione has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, particularly in the field of neurology.

    Industry: Utilized in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of 5-Anilino-1,3-diazinane-2,4,6-trione involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The pathways involved may include:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Anilino-1,3-diazinane-2,4,6-trione is unique due to its specific anilino substitution, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

CAS No.

6958-74-3

Molecular Formula

C10H9N3O3

Molecular Weight

219.20 g/mol

IUPAC Name

5-anilino-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C10H9N3O3/c14-8-7(9(15)13-10(16)12-8)11-6-4-2-1-3-5-6/h1-5,7,11H,(H2,12,13,14,15,16)

InChI Key

DXFUYLCZFPJMIS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC2C(=O)NC(=O)NC2=O

Origin of Product

United States

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